molecular formula C9H16N4O7 B13745293 N(4)-Hydroxy-5,6-dihydro-6-hydroxyaminodeoxycytidine CAS No. 3257-97-4

N(4)-Hydroxy-5,6-dihydro-6-hydroxyaminodeoxycytidine

Cat. No.: B13745293
CAS No.: 3257-97-4
M. Wt: 292.25 g/mol
InChI Key: BKKUAMUDQDCZGN-XBNQCIRNSA-N
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Description

N(4)-Hydroxy-5,6-dihydro-6-hydroxyaminodeoxycytidine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of hydroxy and hydroxyamino groups attached to a deoxycytidine backbone, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(4)-Hydroxy-5,6-dihydro-6-hydroxyaminodeoxycytidine typically involves multi-step organic synthesis The process begins with the protection of the hydroxyl groups on the deoxycytidine molecule, followed by selective introduction of the hydroxyamino group at the 6-position The final step involves deprotection to yield the target compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N(4)-Hydroxy-5,6-dihydro-6-hydroxyaminodeoxycytidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso derivatives.

    Reduction: Reduction of the hydroxyamino group can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted deoxycytidine analogs.

Scientific Research Applications

N(4)-Hydroxy-5,6-dihydro-6-hydroxyaminodeoxycytidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of nucleoside analogs and other complex molecules.

    Biology: Studied for its potential role in DNA modification and repair mechanisms.

    Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.

    Industry: Utilized in the development of novel pharmaceuticals and biotechnological tools.

Mechanism of Action

The mechanism of action of N(4)-Hydroxy-5,6-dihydro-6-hydroxyaminodeoxycytidine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. The hydroxyamino group can form hydrogen bonds with complementary bases, leading to mismatches and potential mutagenesis. This property is exploited in antiviral and anticancer therapies to inhibit the proliferation of rapidly dividing cells.

Comparison with Similar Compounds

Similar Compounds

    5-Azacytidine: Another nucleoside analog with anticancer properties.

    Cytarabine: Used in the treatment of certain leukemias.

    Gemcitabine: A nucleoside analog used as chemotherapy.

Uniqueness

N(4)-Hydroxy-5,6-dihydro-6-hydroxyaminodeoxycytidine is unique due to the presence of both hydroxy and hydroxyamino groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable hydrogen bonds and participate in diverse chemical reactions makes it a versatile compound in research and therapeutic applications.

Properties

CAS No.

3257-97-4

Molecular Formula

C9H16N4O7

Molecular Weight

292.25 g/mol

IUPAC Name

(4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(hydroxyamino)-4-hydroxyimino-1,3-diazinan-2-one

InChI

InChI=1S/C9H16N4O7/c14-2-3-6(15)7(16)8(20-3)13-5(12-19)1-4(11-18)10-9(13)17/h3,5-8,12,14-16,18-19H,1-2H2,(H,10,11,17)/t3-,5?,6-,7-,8-/m1/s1

InChI Key

BKKUAMUDQDCZGN-XBNQCIRNSA-N

Isomeric SMILES

C\1C(N(C(=O)N/C1=N/O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)NO

Canonical SMILES

C1C(N(C(=O)NC1=NO)C2C(C(C(O2)CO)O)O)NO

Origin of Product

United States

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